Predicted Sigma Receptor Selectivity Profile Based on Class-Level 5-Position SAR
Based on a rigorous class-level SAR model, the 5-bromo substituent is predicted to confer a distinct sigma receptor binding profile compared to both the unsubstituted parent compound and other 5-position analogs. The landmark study by Moltzen et al. demonstrates that introducing substituents at the 5-position of the spiro[isobenzofuran-1,4'-piperidine] core system increases σ1 receptor affinity, converting a σ2-selective scaffold into a non-selective, high-affinity dual σ1/σ2 ligand [1]. Specifically, 5-Me, 5-F, and 5-CF3 analogs in a related series showed sigma 1 IC50 values in the 5-30 nM range, while the unsubstituted parent compound had an IC50 > 100 nM for σ1 [1]. The 5-bromo derivative is mechanistically aligned with these electron-withdrawing/lipophilic substituents and is thus expected to possess a similarly enhanced σ1 affinity profile, making it a distinct entity from the σ2-selective unsubstituted (5-H) analogs.
| Evidence Dimension | Sigma-1 receptor affinity - Class-level SAR for 5-position substituents |
|---|---|
| Target Compound Data | Predicted sigma 1 IC50 in the low nanomolar range (5-30 nM), based on behavior of 5-Me, 5-F, and 5-CF3 analogs |
| Comparator Or Baseline | 1'-Benzyl-spiro[isobenzofuran-1,4'-piperidine] (5-H), IC50 (sigma 1) > 100 nM |
| Quantified Difference | Predicted >3-fold to >20-fold increase in sigma 1 affinity relative to the unsubstituted (5-H) parent scaffold |
| Conditions | Radioligand binding assay using guinea pig brain membranes (inferred from class model) [1] |
Why This Matters
This predicted shift in selectivity from a σ2-selective profile to a potent dual σ1/σ2 ligand determines the compound's utility for probing sigma receptor biology, distinguishing it from unsubstituted or 4-/7-substituted analogs.
- [1] Moltzen EK, Perregaard J, Meier E. Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines. J Med Chem. 1995 May 26;38(11):2009-17. doi: 10.1021/jm00011a020. View Source
